molecular formula C17H15ClN2O4 B11113119 2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo-

2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo-

Cat. No.: B11113119
M. Wt: 346.8 g/mol
InChI Key: WFOCABUUDTWFHI-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo- is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound, in particular, is characterized by its unique chemical structure, which includes a benzoxazine ring, a chloro substituent, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo- typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazines with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazine-4-acetamide: Lacks the chloro and methoxyphenyl substituents.

    6-Chloro-2H-1,4-Benzoxazine: Lacks the acetamide and methoxyphenyl groups.

    3,4-Dihydro-2H-1,4-Benzoxazine: Lacks the chloro, acetamide, and methoxyphenyl substituents.

Uniqueness

2H-1,4-Benzoxazine-4-acetamide, 6-chloro-3,4-dihydro-N-(3-methoxyphenyl)-3-oxo- is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O4/c1-23-13-4-2-3-12(8-13)19-16(21)9-20-14-7-11(18)5-6-15(14)24-10-17(20)22/h2-8H,9-10H2,1H3,(H,19,21)

InChI Key

WFOCABUUDTWFHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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